4-Chloro-2-(trifluoromethyl)quinazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF3N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJSNOYNVQOJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363078 | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52353-35-2 | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold and the Strategic Importance of a Trifluoromethylated Intermediate

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline: A Keystone Intermediate in Medicinal Chemistry

The quinazoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its rigid, bicyclic aromatic structure provides an ideal framework for orienting functional groups in three-dimensional space to achieve precise interactions with biological targets. Within this important class of molecules, this compound (CAS No. 52353-35-2) emerges as a particularly valuable and strategic building block for drug discovery and development professionals.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data to explain the chemical logic behind its properties, reactivity, and applications. We will explore its physicochemical characteristics, delve into its pivotal reactivity profile, and contextualize its use as a key intermediate in the synthesis of advanced, biologically active compounds.

Section 1: Core Physicochemical and Structural Properties

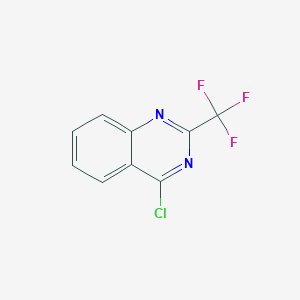

This compound is a colorless solid at room temperature.[4] Its core structure consists of a fused benzene and pyrimidine ring, functionalized with a highly reactive chlorine atom at the 4-position and an electron-withdrawing trifluoromethyl group at the 2-position. These two groups are critical to its utility, dictating its reactivity and influencing the properties of its derivatives.

Structural Representation

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Summary of Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. While extensive experimental data is not always available in public literature, the provided information is consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 52353-35-2 | [5][6] |

| Molecular Formula | C₉H₄ClF₃N₂ | [4][5] |

| Molecular Weight | 232.59 g/mol | [5][7] |

| Appearance | Colorless solid | [4] |

| Boiling Point | 171.2 °C at 760 mmHg | [8] |

| Solubility | Sparingly soluble in water | [4] |

| pKa (Predicted) | -1.05 ± 0.30 | [4] |

| Purity (Commercial) | 95% - 97% | [5][6][8] |

| Storage Conditions | Room temperature, in a dry, well-ventilated, and locked place | [5][9] |

Expected Spectroscopic Profile

While specific, published spectra for this exact compound are scarce, an experienced scientist can predict the key features based on its structure.

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the four protons on the benzene ring portion of the quinazoline core. The exact chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.

-

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. The carbon bearing the chlorine atom (C4) would also be readily identifiable.

-

¹⁹F NMR: A strong singlet would be observed, as the three fluorine atoms of the trifluoromethyl group are chemically equivalent. This is a hallmark signal for verifying the presence of the -CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in two peaks at m/z 232 and 234.

Section 2: Synthesis and Core Reactivity

The true value of this compound lies in its predictable and efficient reactivity, which allows it to serve as a versatile scaffold for building molecular complexity.

General Synthesis

The synthesis of 4-chloroquinazolines typically involves a two-step process starting from the corresponding anthranilic acid derivative. The general pathway involves:

-

Cyclization: Condensation of an anthranilic acid with formamide or a similar reagent to form the 4-hydroxyquinazoline (which exists in its tautomeric quinazolinone form).[10]

-

Chlorination: Treatment of the 4-hydroxyquinazoline with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group with a chlorine atom.[10][11] This is a standard and robust transformation that provides the desired reactive intermediate in high yield.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The defining feature of this compound is the high reactivity of the C4-chloro group towards nucleophilic aromatic substitution (SNAr).[12] This reactivity is deliberately engineered by the molecule's electronic architecture:

-

Activation: The nitrogen atoms within the pyrimidine ring and, crucially, the potent electron-withdrawing trifluoromethyl group at the C2 position, pull electron density away from the ring system.

-

Electrophilicity: This polarization makes the carbon atom at the 4-position (C4) highly electrophilic and thus susceptible to attack by nucleophiles.

-

Leaving Group: The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction.

This predictable reactivity allows for the facile introduction of a wide variety of functional groups at the 4-position, most commonly amines, alcohols, and thiols. The reaction with amines to form 4-aminoquinazoline derivatives is particularly widespread in the synthesis of kinase inhibitors and other targeted therapies.[13]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Field-Proven Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol is a representative example of a nucleophilic aromatic substitution reaction using an aniline derivative. It is adapted from established methodologies for this class of compounds.[12][13]

Objective: To synthesize N-phenyl-2-(trifluoromethyl)quinazolin-4-amine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dioxane or THF

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Solvent and Reagents: Dissolve the starting material in anhydrous dioxane. Add aniline followed by the dropwise addition of DIPEA. The base is crucial to neutralize the HCl generated during the reaction.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 4-anilinoquinazoline product.

Self-Validation: The success of the reaction is validated at each stage. TLC/LC-MS monitoring confirms the consumption of starting material and formation of the product. Spectroscopic analysis (NMR, MS) of the final product confirms its identity and purity, with the mass spectrum showing the correct molecular ion and the NMR spectra showing the incorporation of the aniline moiety.

Section 3: Applications in Drug Discovery and Development

This compound is not an end product itself but a high-value intermediate. Its utility is realized in its conversion to more complex molecules with tailored biological activities. The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly for Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3]

The strategic placement of the trifluoromethyl group can enhance metabolic stability and improve cell permeability and binding affinity of the final drug candidate due to its lipophilic and electron-withdrawing nature.

Caption: Role of the intermediate in a drug discovery workflow.

This compound has been instrumental in exploring treatments for:

-

Oncology: As a precursor to inhibitors of kinases like EGFR and PARP.[3][14]

-

Antimicrobial Research: The quinazoline core has shown activity against various bacteria and fungi.[4]

-

Antiviral Agents: Derivatives have been investigated for activity against viruses such as influenza.[2]

Section 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[15][17]

-

Handling: Avoid contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[16] Do not eat, drink, or smoke in the laboratory.[17]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[9][16]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[16]

Conclusion

This compound is a prime example of a molecular tool expertly designed for medicinal chemistry. Its value is derived not from inherent biological activity, but from its engineered reactivity. The strategically placed chloro and trifluoromethyl groups activate the quinazoline core for predictable and efficient functionalization via nucleophilic aromatic substitution. This allows researchers to rapidly generate libraries of diverse compounds, accelerating the discovery and optimization of new therapeutic agents. For scientists and professionals in drug development, a thorough understanding of this key intermediate is not just beneficial—it is essential for leveraging its full potential in the quest for novel medicines.

References

-

MOLBASE. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-(trifluoromethyl)quinazoline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Quinazoline Derivatives in Medicine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Retrieved from [Link]

-

ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

-

SpectraBase. (n.d.). QUINAZOLINONE, 4/3H/-, 3-/3-CHLORO- O-TOLYL/-2-METHYL-, - Optional[1H NMR]. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]

- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Page loading... [wap.guidechem.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 4-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. molbase.com [molbase.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Synthesis of 4-Chloro-2-(trifluoromethyl)quinazoline from Anthranilic Acid

Abstract: 4-Chloro-2-(trifluoromethyl)quinazoline is a pivotal building block in contemporary medicinal chemistry, frequently incorporated into a variety of pharmacologically active molecules, particularly kinase inhibitors. Its synthesis, originating from the accessible and economical precursor anthranilic acid, is a process of significant interest to researchers in synthetic and pharmaceutical chemistry. This guide provides an in-depth examination of a reliable two-step synthetic pathway. We will dissect the underlying reaction mechanisms, offer detailed, field-proven experimental protocols, and present expected analytical data for the key intermediate and the final product. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a comprehensive operational framework for drug development professionals.

Strategic Overview: A Two-Step Approach

The transformation of anthranilic acid into this compound is efficiently achieved through a two-stage process. This strategy is predicated on first constructing the core heterocyclic system, followed by a functional group conversion to install the reactive chloro moiety.

-

Step 1: Heterocycle Formation. The initial step involves the acylation of anthranilic acid with a trifluoromethyl source, followed by an intramolecular cyclization to form the stable 2-(trifluoromethyl)quinazolin-4(3H)-one intermediate. This reaction establishes the fundamental quinazolinone scaffold.

-

Step 2: Chlorination. The second step is the conversion of the 4-oxo group (or its tautomeric 4-hydroxy form) of the quinazolinone intermediate into a 4-chloro group. This is a crucial activation step, rendering the molecule susceptible to nucleophilic aromatic substitution for further diversification.[1][2]

The overall synthetic workflow is depicted below.

Caption: High-level overview of the two-step synthesis.

Part I: Synthesis of 2-(Trifluoromethyl)quinazolin-4(3H)-one

This foundational step constructs the quinazolinone ring system from anthranilic acid. The most direct method involves reaction with trifluoroacetic anhydride (TFAA), which serves as both the acylating agent and a dehydrating agent to drive the cyclization.[3]

Mechanistic Rationale

The reaction proceeds through two key phases: N-acylation and dehydrative cyclization.

-

N-Acylation: The nucleophilic amino group (-NH₂) of anthranilic acid attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This results in the formation of an N-acylanthranilic acid intermediate, specifically 2-(trifluoroacetamido)benzoic acid, and releases a molecule of trifluoroacetic acid as a byproduct.

-

Dehydrative Cyclization: Under heating, the newly formed amide nitrogen acts as a nucleophile, attacking the carboxylic acid carbon. This intramolecular reaction is often facilitated by excess TFAA, which acts as a powerful dehydrating agent, promoting the elimination of a water molecule to yield a stable, six-membered heterocyclic ring.[3] This cyclization may proceed via a benzoxazinone intermediate, which is a common pathway in quinazolinone synthesis.[4][5]

Caption: Mechanism for the chlorination of the quinazolinone intermediate.

Detailed Experimental Protocol

This protocol is an amalgamation of established procedures and best practices. [6] Reagents & Equipment:

-

2-(Trifluoromethyl)quinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Large beaker with ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Place 2-(trifluoromethyl)quinazolin-4(3H)-one (e.g., 5.0 g, 23.3 mmol) in a round-bottom flask.

-

In a fume hood, carefully add phosphorus oxychloride (e.g., 25 mL). POCl₃ serves as both the reagent and the solvent. Caution: POCl₃ is highly corrosive, toxic, and reacts violently with water. Wear appropriate PPE.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Allow the reaction to cool to room temperature.

-

Very slowly and cautiously, pour the reaction mixture onto a large volume of crushed ice (approx. 300 g) in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Once the quenching is complete and the ice has melted, neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure this compound.

Characterization Data

| Parameter | Expected Value |

| Appearance | White to light yellow crystalline solid |

| Yield | 75-90% |

| Melting Point | ~96-99 °C |

| ¹H NMR (CDCl₃) | δ 8.30 (d, 1H), 8.15 (d, 1H), 8.00 (t, 1H), 7.80 (t, 1H) |

| ¹⁹F NMR (CDCl₃) | δ -68 to -69 (s, 3F, CF₃) |

| Mass Spec (ESI) | m/z 233.0 [M+H]⁺ |

Conclusion

The synthesis of this compound from anthranilic acid is a robust and high-yielding two-step process that is fundamental to many drug discovery programs. The initial formation of the 2-(trifluoromethyl)quinazolin-4(3H)-one core via reaction with trifluoroacetic anhydride provides a stable intermediate. Subsequent chlorination with phosphorus oxychloride effectively activates the C4 position, yielding a versatile building block ready for diversification through nucleophilic aromatic substitution reactions. Understanding the mechanisms and adhering to detailed protocols ensures the efficient and safe production of this valuable compound.

References

-

Al-Suwaidan, I. A., et al. (2013). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of Saudi Chemical Society. [Link]

-

Bhat, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

-

Fakhr, I. M., et al. (2012). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Pharmaceutical Sciences. [Link]

-

Almeida, S., et al. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. The Journal of Organic Chemistry. [Link]

-

Abdel-Rahman, A. A.-H., et al. (2022). Synthesis and characterization of 2-trifluoromethyl-4(3H)-quinazolinone derivatives with various 3-substituents. Journal of Heterocyclic Chemistry. [Link]

-

Patel, H. D., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. [Link]

-

Request PDF. (n.d.). POCl3 Chlorination of 4-Quinazolones. [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

4-Chloro-2-(trifluoromethyl)quinazoline molecular weight and formula

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline: A Core Scaffold in Modern Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in contemporary drug discovery and development. We will delve into its fundamental chemical and physical properties, explore common synthetic routes and key reactivity patterns, and highlight its significant applications, particularly in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, chemical biology, and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2][3] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic incorporation of substituents onto the quinazoline ring system allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound has emerged as a particularly valuable intermediate due to the distinct reactivity of its substituents, which allows for sequential and site-selective modifications.

Core Compound Profile: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

This key intermediate is characterized by a quinazoline core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. The electron-withdrawing nature of both the trifluoromethyl group and the nitrogen atoms in the ring system significantly influences the reactivity of the C4-chloro substituent, making it an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₄ClF₃N₂ | [4][5][6] |

| Molecular Weight | 232.59 g/mol | [4][5][7][8] |

| CAS Number | 52353-35-2 | [4][7][9] |

| Appearance | Solid | |

| Melting Point | 65-68 °C | [7] |

| Purity | Typically ≥95-97% | [4][7] |

| Storage Conditions | Room temperature, sealed in a dry environment | [4][5] |

Spectroscopic Data: While detailed spectra are best obtained from the supplier's Certificate of Analysis, general spectroscopic characteristics (such as NMR) are available from chemical databases and literature.[10]

Synthesis and Reactivity

General Synthetic Approach

The synthesis of this compound typically involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination. A common precursor is 2-amino-N-(2,2,2-trifluoroacetyl)benzamide, which can be cyclized and then chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final product.[11]

Caption: Generalized synthetic workflow for this compound.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in medicinal chemistry stems from the high reactivity of the C4-chloro group towards nucleophiles.[12] The presence of the electron-withdrawing trifluoromethyl group at C2 and the quinazoline ring nitrogens makes the C4 position highly electron-deficient and thus susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[13]

This regioselective substitution is a cornerstone for building molecular diversity.[12] The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated. The second position (C2) is significantly less reactive, allowing for selective functionalization at the C4 position.[12]

Caption: Regioselective SNAr reaction at the C4 position.

Applications in Drug Discovery and Development

The 4-aminoquinazoline scaffold, readily accessible from 4-chloroquinazoline precursors, is a key component in numerous approved drugs and clinical candidates, particularly in oncology.[14] These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.

By reacting this compound with various anilines and other amines, researchers can generate large libraries of compounds for screening against panels of kinases and other biological targets.[13] The trifluoromethyl group can enhance metabolic stability and binding affinity through favorable interactions with the target protein.

Examples of therapeutic areas where quinazoline derivatives are prominent include:

-

Oncology: As inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases.[3]

-

Antiviral Agents: Targeting viral enzymes essential for replication.[2]

-

Anti-inflammatory Drugs: Modulating inflammatory signaling pathways.[2]

-

Central Nervous System (CNS) Disorders: Acting on various receptors and enzymes in the brain.

Experimental Protocol: Representative SNAr Reaction

The following is a generalized, representative protocol for the N-arylation of this compound with a primary aniline.

Objective: To synthesize a 4-anilino-2-(trifluoromethyl)quinazoline derivative.

Materials:

-

This compound

-

Substituted Aniline (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Isopropanol, or DMF)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.

-

Addition of Reagents: Add the substituted aniline (1.0-1.2 eq) to the stirred solution, followed by the base (2-3 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and reflux, and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from a few hours to overnight.[12]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified. This typically involves diluting the residue with water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Further purification can be achieved by column chromatography or recrystallization to yield the pure 4-anilino-2-(trifluoromethyl)quinazoline product.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

-

Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Statements:

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][18]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[16]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16][18]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16][18]

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[16][18]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in medicinal chemistry cannot be overstated. Its well-defined reactivity allows for the efficient and regioselective synthesis of diverse libraries of quinazoline-based compounds. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher aiming to leverage this powerful scaffold in the pursuit of novel therapeutics.

References

-

Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]

-

PubChem. 4-Chloro-6-(trifluoromethyl)quinazoline. [Link]

-

PubChemLite. This compound (C9H4ClF3N2). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of Quinazoline Derivatives in Medicine. [Link]

-

National Institutes of Health. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

-

ResearchGate. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]

-

PubChemLite. 4-chloro-8-(trifluoromethyl)quinazoline (C9H4ClF3N2). [Link]

-

SpectraBase. 4-Chloro-2-[trichloromethyl]quinazoline. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

-

Royal Society of Chemistry. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

Semantic Scholar. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. [Link]

-

National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

-

Bentham Science. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]

- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. This compound - CAS:52353-35-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - this compound (C9H4ClF3N2) [pubchemlite.lcsb.uni.lu]

- 7. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 4-Chloro-6-(trifluoromethyl)quinazoline | C9H4ClF3N2 | CID 21075095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Solubility of 4-Chloro-2-(trifluoromethyl)quinazoline in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 4-Chloro-2-(trifluoromethyl)quinazoline

This compound is a halogenated quinazoline derivative that serves as a pivotal building block in medicinal chemistry and materials science.[1] Its utility in the synthesis of a diverse range of bioactive molecules, including potential antitumor and antimicrobial agents, underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility in organic solvents is a critical parameter that dictates its handling, reactivity, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The dissolution of a crystalline solid, such as this compound, can be conceptualized as a two-step process: the energy required to break the crystal lattice of the solute and the energy released upon the formation of solute-solvent interactions.

Key Molecular Features of this compound Influencing Solubility:

-

Aromatic Core: The quinazoline ring system is aromatic and largely nonpolar.

-

Polar Moieties: The presence of two nitrogen atoms in the quinazoline ring, a chlorine atom, and a trifluoromethyl group introduces polarity and potential for specific intermolecular interactions.

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The polar C-Cl and C-CF3 bonds contribute to the molecule's overall dipole moment.

The interplay of these features determines the compound's affinity for solvents of varying polarities.

Estimated Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in the public domain, an estimated profile can be constructed based on the solubility of structurally similar quinazoline derivatives and general principles of solubility.[2] Studies on other quinazoline derivatives have indicated that solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature.[2] For some derivatives, N,N-dimethylformamide (DMF) has been identified as a solvent in which they exhibit greater solubility.[2]

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor make it an excellent solvent for a wide array of organic compounds.[3][4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its polar aprotic nature facilitates the dissolution of polar and aromatic compounds. It is a common solvent for quinazoline derivatives.[2] |

| Acetone | Polar Aprotic | Medium to High | Good balance of polar and nonpolar characteristics. |

| Acetonitrile | Polar Aprotic | Medium | Its polarity allows for favorable interactions with the polar groups of the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | The ether oxygen can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Polar Aprotic | Medium to Low | Moderate polarity. |

| Ethanol | Polar Protic | Medium to Low | Capable of hydrogen bonding, but the overall polarity is lower than that of polar aprotic solvents. |

| Methanol | Polar Protic | Medium to Low | Similar to ethanol, but its smaller size may influence solvation. The poor solubility of some quinazolinone derivatives in methanol has been noted.[5] |

| Toluene | Nonpolar | Low | Primarily van der Waals interactions, which are less effective at solvating the polar regions of the molecule. |

| Hexane | Nonpolar | Very Low | Lacks the polarity to effectively solvate the solute. |

Experimental Determination of Solubility: A Validated Protocol

The equilibrium shake-flask method is the gold standard for determining the solubility of a crystalline compound.[6] This method involves equilibrating an excess of the solid compound in the solvent of interest until the solution is saturated.

Step-by-Step Experimental Workflow

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the withdrawn sample through a syringe filter into a clean vial.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Using HPLC-UV:

-

Develop an isocratic reverse-phase HPLC method for the quantification of this compound.[7] A C18 column is often suitable.[8][9]

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of standard solutions and create a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Sources

- 1. Page loading... [guidechem.com]

- 2. cibtech.org [cibtech.org]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and IUPAC name of 4-Chloro-2-(trifluoromethyl)quinazoline

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical structure, IUPAC nomenclature, and critical physicochemical properties. The guide details a robust synthetic protocol, explaining the mechanistic rationale behind the chosen methodology. Furthermore, it explores the compound's characteristic spectroscopic signature and its pivotal chemical reactivity, particularly its utility in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile scaffold for application in their research and development programs.

Chemical Identity and Physicochemical Properties

This compound is a substituted quinazoline, a class of bicyclic heteroaromatic compounds that are considered "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets.[1][2] The presence of a trifluoromethyl group at the 2-position and a chlorine atom at the 4-position imparts unique electronic properties and reactivity to the molecule.

The IUPAC name for this compound is This compound .[3] Its chemical structure is depicted below:

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

The key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 52353-35-2 | [3][4][5][6] |

| Molecular Formula | C₉H₄ClF₃N₂ | [5][6][7] |

| Molecular Weight | 232.59 g/mol | [4][5] |

| Melting Point | 65-68 °C | [4] |

| Appearance | Solid | |

| InChI Key | DLJSNOYNVQOJLU-UHFFFAOYSA-N | [6] |

| SMILES String | C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl | [3][7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most commonly achieved from its quinazolinone precursor, 2-(trifluoromethyl)-4(3H)-quinazolinone. The transformation involves a chlorination reaction, for which phosphorus oxychloride (POCl₃) is the reagent of choice.

Causality of Reagent Selection: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. In this context, it reacts with the keto-enol tautomer of the quinazolinone ring. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, followed by nucleophilic attack of the chloride ion to displace the phosphate group and subsequent aromatization to yield the stable 4-chloroquinazoline product. This method is highly effective and widely used for converting heterocyclic ketones and amides into their corresponding chloro derivatives.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)-3H-quinazolin-4-one (1 equivalent) with phosphorus oxychloride (POCl₃) (5-10 equivalents). The POCl₃ often serves as both the reagent and the solvent.

-

Scientist's Note: The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

-

Step 2: Thermal Reaction

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 3-5 hours.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Step 3: Work-up and Isolation

-

After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

Cautiously quench the residue by slowly pouring it onto crushed ice with vigorous stirring. This is a highly exothermic step.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Step 4: Purification

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to obtain the final product as a solid.

-

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is critical. The following spectroscopic data are characteristic of the compound:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be relatively simple, showing signals in the aromatic region (typically δ 7.5-8.5 ppm). The four protons on the benzo- part of the quinazoline ring will appear as a set of multiplets, with coupling patterns consistent with an ortho-substituted benzene ring.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the nine carbon atoms. The trifluoromethyl carbon (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to nitrogen and chlorine will be downfield.

-

¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single, sharp singlet is expected, characteristic of the CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. For C₉H₄ClF₃N₂, the expected m/z would be around 232.00.[7]

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery stems from the reactivity of the chlorine atom at the C4 position.[6] This position is highly activated towards Nucleophilic Aromatic Substitution (SₙAr) reactions.

Mechanistic Rationale: The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, further enhanced by the potent electron-withdrawing CF₃ group at C2, makes the C4 carbon electron-deficient and thus highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the substitution.

This SₙAr reactivity is the cornerstone of its application as a scaffold. It allows for the straightforward introduction of various nucleophilic moieties, most commonly amines, to build a library of diverse 4-aminoquinazoline derivatives. This is a key strategy in the development of kinase inhibitors, where the 4-anilinoquinazoline core is a well-established pharmacophore that mimics the ATP hinge-binding region of many protein kinases.[9][10]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Classification: It is classified as an irritant.[4] GHS hazard statements indicate it may cause respiratory irritation, skin irritation, and serious eye irritation.[4]

-

Handling Precautions:

-

Storage:

Conclusion

This compound is a high-value synthetic intermediate whose importance is anchored in its specific chemical architecture. The trifluoromethyl group provides metabolic stability and modulates electronic properties, while the strategically positioned chlorine atom at the C4 position serves as a versatile reactive handle for nucleophilic substitution. This combination makes it an indispensable building block for constructing libraries of potential therapeutic agents, particularly in the field of oncology. A thorough understanding of its synthesis, characterization, and reactivity is essential for any scientist working on the development of novel quinazoline-based pharmaceuticals.

References

-

Matrix Fine Chemicals. 4-CHLORO-8-(TRIFLUOROMETHOXY)-2-(TRIFLUOROMETHYL)QUINOLINE | CAS 306935-27-3. [Link]

-

PubChem. 4-Chloro-2-(4-(trifluoromethyl)phenyl)quinazoline. [Link]

-

PubChem. 4-Chloro-6-(trifluoromethyl)quinazoline. [Link]

-

PubChemLite. This compound (C9H4ClF3N2). [Link]

-

National Center for Biotechnology Information. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]

-

ResearchGate. Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. [Link]

-

PubChemLite. 4-chloro-8-(trifluoromethyl)quinazoline (C9H4ClF3N2). [Link]

-

SpectraBase. 4-Chloro-2-[trichloromethyl]quinazoline. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

-

Semantic Scholar. Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. [Link]

-

Oriental Journal of Chemistry. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. [Link]

-

Royal Society of Chemistry. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. A Short Review on Quinazoline Heterocycle. [Link]

-

International Journal of Innovative Research in Technology. Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. [Link]

-

National Center for Biotechnology Information. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]

Sources

- 1. 4-CHLORO-QUINAZOLINE_TargetMol [targetmol.com]

- 2. ijirt.org [ijirt.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 52353-35-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. Page loading... [guidechem.com]

- 7. PubChemLite - this compound (C9H4ClF3N2) [pubchemlite.lcsb.uni.lu]

- 8. 4-CHLORO-2-(TRIFLUOROMETHYL)-6-IODOQUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 9. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. tcichemicals.com [tcichemicals.com]

The Trifluoromethyl Advantage: A Technical Guide to the Biological Activities of Trifluoromethylated Quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of a Privileged Scaffold

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic compound, formed by the fusion of a benzene ring and a pyrimidine ring, is a key component in numerous therapeutic agents.[3][4] The biological properties of quinazoline derivatives are significantly influenced by the nature and position of substituents on these rings.[3]

Among the vast array of possible modifications, the introduction of a trifluoromethyl (CF₃) group has emerged as a particularly powerful strategy in drug design.[5] The unique properties of the CF₃ group—including its high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance a molecule's potency, bioavailability, and pharmacokinetic profile.[5][6] This guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoromethylated quinazolines, offering insights into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their potential.

Anticancer Activity: A Dominant Therapeutic Area

Trifluoromethylated quinazolines have demonstrated significant promise as anticancer agents, with research focusing on their ability to inhibit key pathways involved in tumor growth and proliferation.[1][7]

Mechanism of Action: Targeting Key Kinases and Cellular Processes

The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases, enzymes that play a crucial role in cell signaling and replication.[1]

-

EGFR Inhibition: Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane receptor tyrosine kinase that is often overexpressed in various cancers.[1][8] By blocking EGFR, these compounds can halt downstream signaling pathways that control cell proliferation and survival.[3]

-

Tubulin Polymerization Inhibition: Some quinazoline derivatives disrupt the formation of microtubules, essential components of the cellular skeleton, by inhibiting tubulin polymerization. This action leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[3][7]

-

Induction of Apoptosis: Trifluoromethylated quinazolines can trigger apoptosis through both intrinsic and extrinsic pathways.[3][9] One study showed that a potent derivative, compound 10b , induced apoptosis in K562 cancer cells.[9][10]

-

Cell Migration Inhibition: The spread of cancer, or metastasis, is a major cause of mortality. Certain trifluoromethylated quinazolines have been shown to prevent tumor cell migration, a critical step in the metastatic process.[9][10]

-

Other Targets: Research has also pointed to other potential targets, such as the PIM-1 kinase and poly(ADP-ribose)polymerase-1 (PARP-1), which are involved in DNA repair and cell survival.[7][11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of trifluoromethylated quinazolines is highly dependent on their substitution patterns. For instance, the placement of the trifluoromethyl group at the C-4 position of the quinazoline ring has been a successful strategy in developing potent antitumor agents.[11] The addition of a piperazine ring has also been shown to enhance antitumor activity.[11]

Quantitative Data: Anticancer Potency

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 8b | PC3 (Prostate Cancer) | 5.51 | [11] |

| LNCaP (Prostate Cancer) | 4.51 | [11] | |

| K562 (Leukemia) | 8.49 | [11] | |

| Compound 10b | PC3 (Prostate Cancer) | 3.02 | [10] |

| LNCaP (Prostate Cancer) | 3.45 | [10] | |

| K562 (Leukemia) | 3.98 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential drug candidates.[12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated quinazoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[13][16]

-

Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer, typically at a wavelength of 570-590 nm.[14]

Antimicrobial and Anti-inflammatory Potential

Beyond their anticancer properties, trifluoromethylated quinazolines have also shown promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

The quinazoline scaffold is present in several marketed antimicrobial drugs, and the addition of a trifluoromethyl group can enhance this activity.[17][18] These compounds have been investigated for their efficacy against a range of bacterial and fungal pathogens.[17][19]

Mechanism of Action: While the exact mechanisms are still under investigation, it is believed that some trifluoromethylated heterocyclic compounds, similar to fluoroquinolone antibiotics, may target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[20]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[20][21]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Trifluoromethyl-Substituted Isoquinolines | Enterococcus faecium (VRE) | 4 - 8 | [20] |

| Clostridium difficile | 4 - 16 | [20] | |

| Trifluoromethyl-Substituted Pyrazoles | Staphylococcus aureus (MRSA) | 3.12 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[22][23]

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent that inhibits visible growth after incubation.[22]

Step-by-Step Methodology:

-

Prepare Inoculum: Culture the microorganism and prepare a standardized suspension (typically ~5×10⁵ CFU/mL) in a suitable broth, such as Mueller-Hinton broth.[21][22]

-

Serial Dilutions: Prepare two-fold serial dilutions of the trifluoromethylated quinazoline compound in a 96-well microtiter plate containing the broth.[24]

-

Inoculation: Inoculate each well with the standardized bacterial or fungal suspension.[21]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[22][24]

-

Determine MIC: After incubation, examine the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[21]

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases.[25] Quinazoline derivatives have been identified as potential anti-inflammatory agents, and fluorinated versions are being actively explored.[26][27]

Mechanism of Action: The anti-inflammatory properties of some quinazoline derivatives are linked to their ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[25][28] NF-κB is a key regulator of the inflammatory response.[25] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.[25][29] Some derivatives have also been designed to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.[30]

Central Nervous System (CNS) Applications

The quinazoline scaffold has also been investigated for its potential in treating CNS disorders.[31] Fluorinated quinazolone derivatives have been synthesized and screened for CNS depressant activity.[32] Additionally, research has explored the potential of quinazoline derivatives in the context of neurodegenerative diseases like Alzheimer's, where they may act on various targets including cholinesterases and monoamine oxidases.[31] Certain trifluoromethylquinazolines have also been shown to protect neuronal cells against cytotoxicity.[33]

Future Perspectives and Conclusion

The incorporation of the trifluoromethyl group into the quinazoline scaffold has proven to be a highly effective strategy for the development of potent and diverse biological agents. The compounds' demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models highlights their significant therapeutic potential. Future research will likely focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as further elucidating the precise molecular mechanisms of action. The continued exploration of trifluoromethylated quinazolines holds great promise for the discovery of novel therapeutics to address a wide range of unmet medical needs.

References

Sources

- 1. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 2. A comprehensive review of recent advances in the biological activities of quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. A comprehensive review of recent advances in the biological activities of quinazolines | Semantic Scholar [semanticscholar.org]

- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. clyte.tech [clyte.tech]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. rphsonline.com [rphsonline.com]

- 18. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jocpr.com [jocpr.com]

- 20. benchchem.com [benchchem.com]

- 21. microbe-investigations.com [microbe-investigations.com]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 24. protocols.io [protocols.io]

- 25. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. The Quinazoline Derivative, QNZ, Alleviates Experimental Autoimmune Encephalomyelitis by Suppressing Th1 and Th17 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Fluorinated quinazolones III: synthesis and CNS depressant activity of fluorinated quinazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)quinazoline: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-(trifluoromethyl)quinazoline, a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its historical context, detail its synthesis, analyze its physicochemical properties, and explore its critical role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged scaffold in drug discovery.[1] Its planar structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous biologically active molecules.[2] Quinazoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2]

The strategic functionalization of the quinazoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl (-CF3) group, for instance, can significantly enhance metabolic stability, membrane permeability, and binding affinity due to its lipophilic and electron-withdrawing nature. When combined with a reactive chloro group at the 4-position, the resulting this compound becomes a highly versatile and valuable building block for the synthesis of complex pharmaceutical agents.[3]

Physicochemical and Spectral Data

A thorough understanding of a molecule's physical and spectral properties is fundamental for its application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52353-35-2 | [4] |

| Molecular Formula | C₉H₄ClF₃N₂ | [4] |

| Molecular Weight | 232.59 g/mol | [4] |

| Appearance | Colorless to light yellow solid | [3] |

| Purity | Typically >95% | [5] |

| Storage | Room temperature | [4] |

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR would display distinct signals for the nine carbon atoms. The carbon attached to the trifluoromethyl group would appear at a characteristic downfield shift, and its signal would likely be split into a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp signal is expected in the fluorine NMR spectrum, characteristic of the -CF₃ group.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. The following is a representative and robust protocol based on established methodologies for quinazoline synthesis.

Experimental Protocol

Step 1: Synthesis of 2-(Trifluoroacetamido)benzoic acid

-

To a stirred solution of anthranilic acid (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add trifluoroacetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting solid is 2-(trifluoroacetamido)benzoic acid, which can be used in the next step without further purification.

Causality: The reaction begins with the acylation of the amino group of anthranilic acid by trifluoroacetic anhydride. The use of an aprotic solvent prevents unwanted side reactions with water.

Step 2: Cyclization to 2-(Trifluoromethyl)quinazolin-4(3H)-one

-

Heat the 2-(trifluoroacetamido)benzoic acid from the previous step with an excess of formamide at 150-160 °C for 3-4 hours.

-

Cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-(trifluoromethyl)quinazolin-4(3H)-one.

Causality: This is a cyclodehydration reaction. Formamide serves as both a reagent and a solvent, providing the necessary carbon and nitrogen atoms to form the pyrimidine ring.

Step 3: Chlorination to this compound

-

Reflux a mixture of 2-(trifluoromethyl)quinazolin-4(3H)-one (1 equivalent), phosphorus oxychloride (POCl₃, 5-10 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) for 4-6 hours.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the quinazolinone tautomer into a chloro group. DMF acts as a catalyst to facilitate this transformation.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of high-value pharmaceutical compounds, particularly kinase inhibitors. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various amine-containing fragments.[6]